molecular formula C10H16ClN3OS B7898631 2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride

2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride

Cat. No.: B7898631
M. Wt: 261.77 g/mol
InChI Key: CAUARUDOPZPSON-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride is a pyrimidine derivative characterized by a methylthio (-SMe) group at position 2 and a pyrrolidin-2-ylmethoxy substituent at position 2. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound’s structure (CAS: 1289386-68-0) combines electron-deficient pyrimidine core reactivity with a pyrrolidine-based side chain, which may influence its biological interactions or surfactant properties .

Pyrimidines with methylthio groups are known for their susceptibility to nucleophilic aromatic substitution, enabling diverse derivatization pathways .

Properties

IUPAC Name

2-methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c1-15-10-12-6-4-9(13-10)14-7-8-3-2-5-11-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUARUDOPZPSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)OCC2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the Pyrrolidin-2-ylmethoxy Group: This step involves the reaction of the pyrimidine intermediate with a pyrrolidin-2-ylmethanol derivative under basic conditions to form the desired ether linkage.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions allows researchers to explore new synthetic pathways:

  • Reactions :
    • Oxidation : Can be oxidized to form sulfoxides or sulfones.
    • Reduction : Capable of forming dihydropyrimidine derivatives.
    • Substitution : Engages in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Biology

The biological activities of 2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride are under investigation for potential therapeutic applications:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary studies indicate that derivatives may inhibit tumor cell proliferation in various cancer cell lines, including breast and colon cancers.

Medicine

This compound is being explored as a lead compound in drug discovery programs, particularly targeting specific enzymes or receptors involved in disease mechanisms:

  • Enzyme Inhibition : Investigated for its ability to inhibit cholinesterases, which are relevant in neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Evaluation

A research study evaluated the antimicrobial efficacy of various pyrimidine derivatives, revealing that those with a methylsulfanyl group exhibited significant activity against both gram-positive and gram-negative bacteria. This suggests that 2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride may possess similar antimicrobial properties due to its structural features.

Case Study 2: Anticancer Activity

In vitro studies on related pyrimidine compounds demonstrated notable cytotoxic effects against the HeLa cell line, with IC50 values indicating strong potential for development as anticancer agents. The mechanisms involved may include interference with DNA synthesis and modulation of apoptotic pathways.

Summary of Biological Activities

Biological ActivityDescription
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInhibits growth in breast and colon cancer cell lines
Enzyme InhibitionPotential cholinesterase inhibitors

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine core can mimic nucleobases, potentially interfering with nucleic acid synthesis or function. The methylsulfanyl and pyrrolidin-2-ylmethoxy groups can enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Analogues

Key structural analogs include pyrimidine derivatives with variations in substituents at positions 2, 4, and 6, as well as modifications to the heterocyclic amine side chains. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Properties Applications Reference
2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride - Position 2: -SMe
- Position 4: Pyrrolidin-2-ylmethoxy
319.84 (free base) High reactivity at -SMe; chiral pyrrolidine Potential kinase inhibitors, surfactants
1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride - Position 2: -SMe
- Position 4: Piperidin-4-yl-N-methylamine
- Position 6: -OMe
342.86 Enhanced solubility via -OMe; tertiary amine Anticancer research (kinase modulation)
1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride - Position 2: -SMe
- Position 4: Piperidin-3-ylamine
- Position 6: -OEt
357.29 Ethoxy group increases lipophilicity Antimicrobial agents
4-Chloro-2-methylsulfanyl-6-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride - Position 2: -SMe
- Position 4: Pyrrolidin-2-ylmethoxy
- Position 6: -Cl
338.25 Chlorine enhances electrophilicity Intermediate for Suzuki couplings
N-isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride - Benzamide core with pyrrolidin-2-ylmethoxy 262.35 Aromatic amide with chiral side chain Neurological drug candidates

Key Research Findings

  • Solubility and Bioavailability : Hydrochloride salts universally improve aqueous solubility, but bulky substituents (e.g., 4-octadecyloxyphenyl in ) limit oral bioavailability .
  • Chirality Effects : Enantiomers of pyrrolidine-containing compounds exhibit divergent binding affinities. For example, (S)-configured analogs in show 10-fold higher potency than (R)-forms in kinase assays.
  • Thermal Stability : Methylthio-pyrimidines are prone to oxidation under acidic conditions, necessitating inert storage environments .

Biological Activity

2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings regarding its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C10H15N3OSC_{10}H_{15}N_3OS, and it is characterized by the presence of a pyrimidine ring substituted with a methylthio group and a pyrrolidine moiety. The structural features contribute to its biological activity, influencing interactions with various biological targets.

Anticancer Potential

The compound's potential as an anticancer agent is supported by its structural similarity to other bioactive pyrimidines. Studies suggest:

  • Inhibition of tumor cell proliferation : Some derivatives have been shown to inhibit growth in various cancer cell lines, including breast and colon cancer.
  • Mechanisms of action : Potential mechanisms include interference with DNA synthesis and modulation of apoptotic pathways.

Enzyme Inhibition

The inhibition of specific enzymes is another area of interest:

  • Cholinesterase inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrimidine derivatives for their antimicrobial efficacy. The results indicated that compounds with a methylthio group exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting that 2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride may possess similar properties due to its structural features .

Case Study 2: Anticancer Activity

In vitro studies on related pyrimidine compounds revealed significant cytotoxic effects against several cancer cell lines. For instance, derivatives were tested against the HeLa cell line, showing IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPyrimidine DerivativesEffective against Gram-positive/negative bacteria
AnticancerPyrimidine AnaloguesInhibition of cell proliferation in cancer lines
Enzyme InhibitionSimilar StructuresInhibition of AChE and BChE

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling pyrimidine derivatives with functionalized pyrrolidine moieties under basic conditions (e.g., NaOH in dichloromethane) . Purification steps include recrystallization from methanol or ethanol, followed by vacuum drying. Purity validation requires HPLC (≥98%) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Key techniques include:

  • NMR : Assigning peaks for methylsulfanyl (δ ~2.5 ppm) and pyrrolidine protons (δ ~1.5–3.0 ppm) .
  • X-ray crystallography : Resolving structural ambiguities (e.g., bond angles, stereochemistry) by comparing experimental data with computational models .
  • Mass spectrometry : Confirming molecular weight (e.g., [M+H]+ ion) and detecting impurities .
    Contradictions between theoretical and experimental data are addressed via iterative refinement of crystallographic models or re-evaluating reaction conditions .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods are required due to potential toxicity (H300-H313 hazards) .
  • Waste disposal : Segregate organic waste containing pyrimidine or pyrrolidine residues and collaborate with certified waste management firms to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction pathways involving the methylsulfanyl and pyrrolidine groups be mechanistically elucidated?

  • Methodological Answer :

  • Computational modeling : Use density functional theory (DFT) to simulate intermediates and transition states in sulfanyl group reactions (e.g., nucleophilic substitution) .
  • Isotopic labeling : Track sulfur and nitrogen atoms via 34S or 15N isotopes to confirm reaction sites .
  • Kinetic studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .

Q. What experimental design strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to detect byproducts (e.g., dimerized pyrimidines) in real time .
  • Scale-up adjustments : Optimize stirring rates and cooling efficiency to maintain consistent heat/mass transfer in pilot reactors .

Q. How can contradictory data from biological assays (e.g., receptor binding vs. cytotoxicity) be analyzed for this compound?

  • Methodological Answer :

  • Dose-response curves : Compare IC50 values across assays to identify non-linear effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing methylsulfanyl with methoxy) to isolate structure-activity relationships .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to distinguish assay-specific artifacts from true biological effects .

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